(3-(4-methoxyphenyl)azepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone
Description
Properties
IUPAC Name |
[3-(4-methoxyphenyl)azepan-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-14-19(15(2)22(3)21-14)20(24)23-12-6-5-7-17(13-23)16-8-10-18(25-4)11-9-16/h8-11,17H,5-7,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAMXBCMGYINTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-methoxyphenyl)azepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.
Substitution: The azepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group could yield a corresponding carboxylic acid, while reduction of the carbonyl group could produce an alcohol.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, pyrazole analogs have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. A study highlighted the effectiveness of certain pyrazole derivatives in targeting specific cancer types, suggesting that the compound could be evaluated for similar activities .
Anti-inflammatory Effects
Compounds containing the pyrazole moiety have been documented to possess anti-inflammatory properties. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases. Specifically, some pyrazole derivatives have shown promising results in reducing inflammation in animal models .
Neuroprotective Properties
Recent investigations into the neuroprotective effects of azepane derivatives suggest that they may offer therapeutic benefits in neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress is being explored as a potential treatment avenue for conditions such as Alzheimer's disease .
Synthetic Applications
The synthesis of (3-(4-methoxyphenyl)azepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone can be achieved through various chemical reactions involving azepane and pyrazole precursors. The methodologies often focus on optimizing yields and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis and green chemistry principles are being applied to enhance the efficiency of synthesizing such compounds .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal reported the synthesis of several pyrazole derivatives, including those structurally similar to (3-(4-methoxyphenyl)azepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone. These derivatives were evaluated for their cytotoxic effects on various cancer cell lines using MTT assays. Results indicated a significant reduction in cell viability at certain concentrations, highlighting the potential for further development as anticancer agents .
Case Study 2: Anti-inflammatory Mechanism
Another research effort focused on the anti-inflammatory effects of pyrazole-based compounds. The study utilized carrageenan-induced paw edema models to assess the efficacy of these compounds in vivo. The results demonstrated that specific derivatives exhibited comparable or superior anti-inflammatory activity compared to standard drugs like indomethacin .
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole-Thiophene Methanone Cores
A key structural analogue is 5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (Compound 7a) and its derivative (Compound 7b) .
Key Differences :
- The azepane ring in the target compound introduces greater conformational flexibility compared to the rigid thiophene core in 7a/7b.
Pyrazole-Quinoline Methanone Derivatives
Another analogue, (3,5-diphenyl-1H-pyrazol-1-yl)(2-phenylquinolin-4-yl)methanone (Table 1, ), shares the methanone bridge but substitutes azepane with a quinoline-aromatic system.
Key Differences :
- The quinoline moiety in the analogue enables π-π stacking interactions, critical for anticancer activity, whereas the azepane group in the target compound may favor interactions with G-protein-coupled receptors (GPCRs) .
Research Implications and Limitations
While direct biological data for the target compound is unavailable in the provided evidence, structural comparisons highlight:
- Azepane’s Role : Its conformational flexibility could optimize binding to flexible enzyme pockets or GPCRs.
- Methoxy vs. Cyano Groups: The methoxy group may enhance metabolic stability compared to the hydrolytically sensitive cyano group in 7a .
- Trimethylpyrazole: Reduces oxidative metabolism risks compared to amino/hydroxy substituents in 7a/7b .
Limitations :
- Experimental data (e.g., IC50, logP) for the target compound is absent in the evidence, necessitating further studies.
- Comparisons rely on inferred trends from structural analogues rather than direct assays.
Biological Activity
The compound (3-(4-methoxyphenyl)azepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural components:
- Azepane ring : A seven-membered saturated nitrogen-containing ring.
- 4-Methoxyphenyl group : A phenolic moiety that may influence the compound's interaction with biological targets.
- Trimethylpyrazole moiety : A heterocyclic structure that may contribute to its activity.
Biological Activity Overview
The biological activity of (3-(4-methoxyphenyl)azepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone has been studied in various contexts, including its effects on cancer cells, antimicrobial properties, and potential as an anti-inflammatory agent.
Anticancer Activity
Recent studies indicate that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance:
- Cytotoxic Effects : Research has shown that similar compounds can induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and modulation of cell cycle regulators .
- Selective Targeting : Compounds with similar structures have demonstrated selective cytotoxicity towards melanoma cells, suggesting that the azepan and pyrazole moieties may enhance targeting of specific cancer types .
Antimicrobial Properties
Compounds containing methoxyphenyl and pyrazole groups have been evaluated for their antimicrobial effectiveness:
- Antibacterial Activity : Studies have reported that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism is likely related to disruption of bacterial cell membranes or interference with metabolic pathways .
- Antifungal Activity : Research indicates potential antifungal effects against common pathogens like Candida albicans and Aspergillus niger, with some compounds showing synergistic effects when combined with traditional antifungals .
Anti-inflammatory Effects
Preliminary investigations suggest that the compound may possess anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to reduce levels of cytokines such as TNF-alpha and IL-6 in vitro, indicating a potential for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of related compounds:
Q & A
Q. What are the established synthetic routes for preparing (3-(4-methoxyphenyl)azepan-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the azepane ring. For example, 3-(4-methoxyphenyl)azepane can be synthesized via reductive amination or cyclization of appropriate precursors under acidic conditions .
- Step 2 : Functionalization of the pyrazole moiety. 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid is activated (e.g., using thionyl chloride) to form the acyl chloride, which is then coupled with the azepane amine via nucleophilic acyl substitution .
- Key reagents : Potassium carbonate in DMF under reflux is commonly used for coupling heterocyclic amines with carbonyl intermediates .
Q. How is the structural integrity of this compound validated post-synthesis?
A combination of analytical techniques is employed:
- FT-IR : Confirms carbonyl (C=O) stretching (~1680–1700 cm⁻¹) and aromatic C-H vibrations (~3000–3100 cm⁻¹) .
- NMR :
- ¹H NMR : Signals for the methoxy group (δ ~3.7–3.8 ppm), azepane protons (δ ~1.5–3.0 ppm), and pyrazole methyl groups (δ ~2.3–2.6 ppm) .
- ¹³C NMR : Carbonyl carbon resonance (δ ~165–175 ppm) and aromatic carbons (δ ~110–160 ppm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the final coupling step?
Systematic optimization strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the azepane amine, while toluene or THF may reduce side reactions .
- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates acyl transfer reactions in coupling steps .
- Temperature control : Reflux conditions (80–100°C) balance reaction rate and decomposition risks. Lower temperatures (e.g., 50°C) may reduce byproducts in sensitive intermediates .
- Monitoring : TLC or HPLC tracks reaction progress, enabling timely termination to prevent over-reaction .
Q. What contradictions exist in reported spectral data for similar methanone derivatives, and how are they resolved?
Discrepancies often arise in:
- Pyrazole methyl group shifts : Variations in ¹H NMR (δ 2.3–2.6 ppm) due to conformational changes in the azepane ring. Computational modeling (e.g., DFT) helps correlate experimental shifts with predicted geometries .
- C=O stretching frequencies : FT-IR values may differ by 10–20 cm⁻¹ depending on solvent polarity. Solid-state IR or controlled solvent systems standardize comparisons .
- Mass fragmentation : Adduct formation (e.g., [M+Na]⁺) can obscure molecular ion detection. High-resolution MS (HRMS) resolves ambiguities .
Q. What methodologies are used to evaluate the biological activity of this compound?
- Antimicrobial assays : Broth microdilution tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with ciprofloxacin as a positive control .
- Anticancer screening : MTT assays on cancer cell lines (e.g., Dalton’s lymphoma ascites) to measure IC₅₀ values .
- Docking studies : Molecular docking against target proteins (e.g., bacterial DNA gyrase) predicts binding affinity and mechanistic pathways .
Q. How can structure-activity relationships (SAR) guide the modification of this compound?
SAR studies focus on:
- Azepane ring substitution : Introducing electron-withdrawing groups (e.g., -Br) at the 4-methoxyphenyl moiety to enhance antimicrobial potency .
- Pyrazole methylation : Reducing steric bulk (e.g., replacing 1,3,5-trimethyl with smaller groups) improves solubility without compromising activity .
- Methanone linker : Replacing the ketone with bioisosteres (e.g., sulfone) to modulate metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
